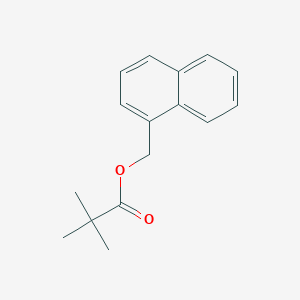
Pentacosa-7,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacosa-7,9-diene is an organic compound with the molecular formula C25H48 It is a type of diene, which means it contains two double bonds The structure of this compound includes a long hydrocarbon chain with double bonds located at the 7th and 9th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentacosa-7,9-diene can be synthesized through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods involve the elimination of water or hydrogen halide, respectively, to form the double bonds in the diene . Another method involves the base-induced elimination of HX from an allylic halide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dehydration or dehydrohalogenation processes. These methods are optimized for efficiency and yield, often using catalysts and specific reaction conditions to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
Pentacosa-7,9-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Allylic halogenation can be achieved using N-bromosuccinimide (NBS) under light or heat.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Allylic halides.
Wissenschaftliche Forschungsanwendungen
Pentacosa-7,9-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of dienes in various chemical reactions, including the Diels-Alder reaction
Biology: The compound is studied for its role in insect pheromones, particularly in the communication systems of certain insect species
Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Wirkmechanismus
The mechanism by which pentacosa-7,9-diene exerts its effects depends on the specific reaction or application. In the case of the Diels-Alder reaction, the compound acts as a diene, reacting with a dienophile to form a six-membered ring . The double bonds in this compound allow it to participate in various addition and substitution reactions, often involving the formation of carbocation intermediates .
Vergleich Mit ähnlichen Verbindungen
Pentacosa-7,9-diene can be compared with other dienes, such as:
1,3-Butadiene: A simpler diene with two conjugated double bonds, commonly used in polymer synthesis.
Isoprene: Another diene used in the production of synthetic rubber.
Nonacosa-7,11-diene: A similar compound with double bonds at different positions, also studied for its role in insect pheromones.
This compound is unique due to its specific double bond positions and long hydrocarbon chain, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
67169-11-3 |
|---|---|
Molekularformel |
C25H48 |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
pentacosa-7,9-diene |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,17,19H,3-12,14,16,18,20-25H2,1-2H3 |
InChI-Schlüssel |
MOPZORIRSCDWHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC=CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


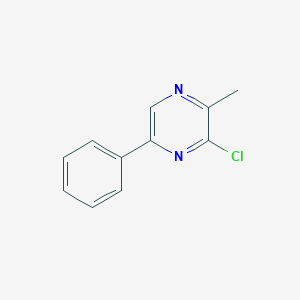
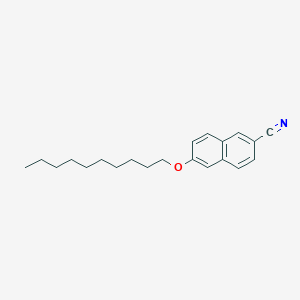
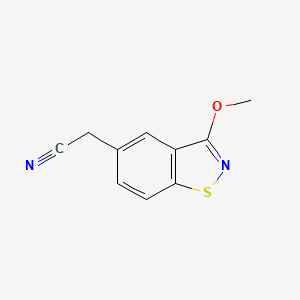


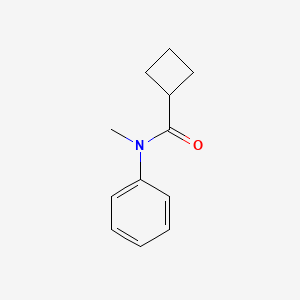
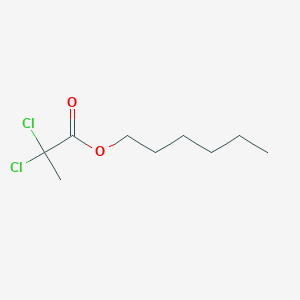

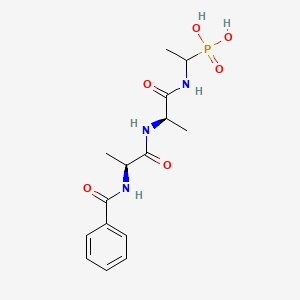
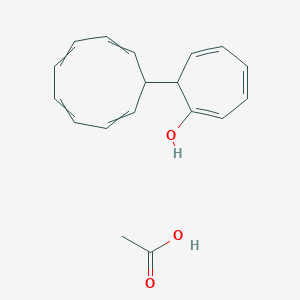
![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
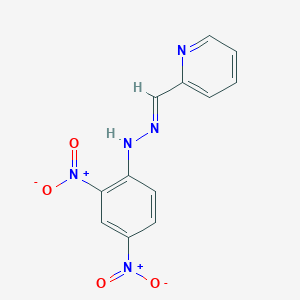
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
